N,N-Bis(3-trimethoxysilylpropyl)urea

Description

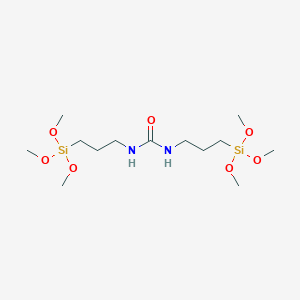

Structure

2D Structure

Properties

IUPAC Name |

1,3-bis(3-trimethoxysilylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N2O7Si2/c1-17-23(18-2,19-3)11-7-9-14-13(16)15-10-8-12-24(20-4,21-5)22-6/h7-12H2,1-6H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDGFGSXXVWDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCNC(=O)NCCC[Si](OC)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32N2O7Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18418-53-6 | |

| Record name | Bis[3-(Trimethoxysilyl)Propyl]Urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-Bis(3-trimethoxysilylpropyl)urea synthesis pathway

An In-depth Technical Guide to the Synthesis of N,N-Bis(3-trimethoxysilylpropyl)urea

Introduction

This compound is a bifunctional organosilane characterized by a central urea group flanked by two trimethoxysilylpropyl moieties. This unique structure allows it to act as a potent coupling agent and adhesion promoter, forming a durable interface between organic polymers and inorganic substrates. The molecule's dual reactivity stems from its two distinct functional parts: the trimethoxysilyl groups and the central urea linkage. The hydrolyzable trimethoxysilyl groups can form stable siloxane bonds (Si-O-Si) with inorganic materials like glass and metals, while the urea group enhances adhesion and compatibility with organic polymer matrices through mechanisms like hydrogen bonding. This capability makes it invaluable in the manufacturing of advanced composites, coatings, adhesives, and sealants, particularly in the automotive, aerospace, and electronics industries. This guide details the primary synthesis pathways, experimental protocols, and reaction parameters for producing this compound.

Core Synthesis Pathway: Aminosilylation of Urea

The most prevalent and direct method for synthesizing this compound is the reaction between 3-Aminopropyltrimethoxysilane (APTMS) and urea. This process is a nucleophilic substitution reaction where the primary amine groups of two APTMS molecules attack the carbonyl carbon of a single urea molecule. The reaction proceeds with the elimination of ammonia as a byproduct.

This synthesis route is favored for its simplicity and the avoidance of hazardous reagents like phosgene or isocyanates. The reaction can be performed without additional solvents or catalysts, which simplifies the purification process and reduces production costs.

Reaction Stoichiometry and Mechanism

The synthesis typically employs a 2:1 stoichiometric ratio of 3-Aminopropyltrimethoxysilane to urea to ensure the formation of the bis-substituted product.

Overall Reaction: 2 * (CH₃O)₃Si(CH₂)₃NH₂ (APTMS) + CO(NH₂)₂ (Urea) → (CH₃O)₃Si(CH₂)₃NH-CO-NH(CH₂)₃Si(OCH₃)₃ (this compound) + 2 NH₃

The mechanism involves the nucleophilic amine of APTMS attacking the electrophilic carbonyl carbon of urea, leading to the displacement of ammonia and the formation of the stable urea linkage.

Quantitative Data Presentation

The efficiency of the synthesis is highly dependent on the reaction conditions. Key parameters play a pivotal role in maximizing the yield and purity of the final product.

| Parameter | Value Range | Purpose | Citation |

| Reactant Ratio | 2:1 (APTMS:Urea) | Drives the reaction towards the desired bis-substituted product. | |

| Temperature | 120°C - 130°C | Provides sufficient energy for the nucleophilic attack and ammonia elimination. | |

| Pressure | Normal, followed by vacuum | Initial reaction at atmospheric pressure; vacuum is applied later to remove the ammonia byproduct and drive the reaction to completion. | |

| Reaction Time | ~8 hours (4h at normal pressure, 4h under vacuum) | Ensures the reaction proceeds to completion. | |

| Solvent | Solvent-free | Reduces production cost and simplifies purification. | |

| Catalyst | None required | The inherent reactivity of the amine and urea is sufficient under the specified temperature conditions. | |

| Product Purity | ~95% | Typical purity of the commercially available product. |

Note: The cited patent refers to the synthesis of the triethoxy- variant, but the process parameters are directly applicable to the trimethoxy- variant due to the similar reactivity of the aminopropylsilyl group.

Detailed Experimental Protocol

This protocol is based on established industrial synthesis methods.

Materials and Equipment:

-

3-Aminopropyltrimethoxysilane (APTMS)

-

Urea (low water content, <0.1%)

-

Three-necked flask equipped with a mechanical stirrer, thermometer, and a condenser leading to an acid trap (e.g., dilute hydrochloric acid).

-

Heating mantle

-

Vacuum pump

Procedure:

-

Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and condenser. The outlet of the condenser should be connected via tubing to a gas bubbler submerged in a beaker of dilute hydrochloric acid to neutralize the ammonia byproduct.

-

Reactant Charging: Charge the flask with urea and 3-Aminopropyltrimethoxysilane (APTMS) in a 1:2 molar ratio. For example, for every 60g of urea, add approximately 359g of APTMS.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen, to prevent side reactions involving atmospheric moisture, which could lead to premature hydrolysis of the trimethoxysilyl groups.

-

Heating and Reaction (Atmospheric Pressure): Begin stirring the mixture and gradually heat the flask to a temperature of 120-130°C. Maintain this temperature for approximately 4 hours. Ammonia gas will evolve and be neutralized in the acid trap.

-

Vacuum Application: After the initial 4-hour period, connect the system to a vacuum pump. Reduce the pressure to approximately -0.09 MPa while maintaining the temperature at 120-130°C. Continue the reaction under vacuum for an additional 4 hours to ensure the complete removal of ammonia and drive the equilibrium towards the product.

-

Cooling and Collection: After the vacuum stage, turn off the heating and allow the reactor to cool to room temperature under the inert atmosphere. The resulting product, this compound, is a clear to slightly yellowish liquid.

-

Storage: The final product should be stored in a cool, dry place away from moisture to prevent hydrolysis of the methoxysilyl groups.

Mandatory Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the primary synthesis route from 3-Aminopropyltrimethoxysilane and Urea.

Caption: Synthesis of this compound.

Experimental Workflow Diagram

This diagram outlines the key steps of the laboratory/industrial synthesis process.

Caption: Experimental workflow for the synthesis process.

Alternative Phosgene-Free Synthesis Routes

While the reaction of APTMS with urea is dominant, other phosgene-free methods exist for creating urea linkages, which could be adapted for this specific molecule. These are important for green chemistry initiatives aiming to replace hazardous reagents.

-

Isocyanate-Amine Reaction: A potential route involves reacting 3-(trimethoxysilyl)propyl isocyanate with 3-aminopropyltrimethoxysilane. This method is highly efficient but involves handling isocyanates, which are toxic.

-

Microwave-Assisted Synthesis: General procedures for symmetric ureas describe the microwave irradiation of a primary amine and urea in a suitable high-boiling, energy-transfer solvent like N,N-dimethylacetamide. This could potentially shorten reaction times significantly.

Conclusion

The synthesis of this compound via the direct reaction of 3-Aminopropyltrimethoxysilane and urea represents a robust, efficient, and industrially viable method. It avoids the use of hazardous materials and complex purification steps, making it a preferred route. By carefully controlling key parameters such as temperature, pressure, and reaction time, high yields of a high-purity product can be consistently achieved. This versatile molecule will likely continue to be a critical component in the development of high-performance materials due to its exceptional ability to couple organic and inorganic phases.

chemical properties of N,N-Bis(3-trimethoxysilylpropyl)urea

An In-depth Technical Guide to the Chemical Properties of N,N-Bis(3-trimethoxysilylpropyl)urea

Introduction

This compound is a bifunctional organosilane that serves as a versatile coupling agent, adhesion promoter, and surface modifier in a wide range of applications, from advanced composite materials to biomedical devices. Its unique molecular structure, featuring a central urea group and two terminal trimethoxysilyl groups, allows it to form durable chemical bridges between organic polymers and inorganic substrates. This guide provides a comprehensive overview of its chemical properties, synthesis, and mechanisms of action for researchers, scientists, and professionals in drug development and material science.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various chemical environments and applications.

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-bis(3-(trimethoxysilyl)propyl)urea | [1] |

| CAS Number | 18418-53-6 | [1][2][3] |

| Molecular Formula | C₁₃H₃₂N₂O₇Si₂ | [1][3] |

| Molecular Weight | 384.57 g/mol | [1][3][4] |

| Physical State | Liquid | [1] |

| Density | 1.046 g/cm³ | [1] |

| Boiling Point | 414.5 ± 30.0 °C (Predicted) | [3] |

| Flash Point | >110°C (>230°F) | [3][5] |

| Refractive Index | 1.442 - 1.4488 | [3][5] |

| Vapor Pressure | 4.44 x 10⁻⁷ mmHg at 25°C | [3] |

| InChI Key | HSDGFGSXXVWDET-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥95% | [5] |

| Storage Temperature | 2-8°C |

Molecular Structure and Reactivity

The defining characteristic of this compound is its bifunctional nature. The central urea moiety provides a site for strong hydrogen bonding, which contributes to enhanced adhesion and crosslinking within polymeric matrices.[1] The two terminal trimethoxysilyl groups are responsible for the molecule's reactivity towards inorganic surfaces. These groups undergo hydrolysis in the presence of water to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable covalent siloxane (Si-O-Substrate) bonds. They can also self-condense to form a durable, crosslinked siloxane network (Si-O-Si).[1] This dual reactivity allows the molecule to effectively couple organic and inorganic materials.[1]

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 3-Aminopropyltrimethoxysilane (APTMS) with urea.[1]

-

Reactants: 3-Aminopropyltrimethoxysilane (APTMS) and Urea.

-

Stoichiometry: A 2:1 molar ratio of APTMS to urea is typically used.[1]

-

Mechanism: The reaction proceeds via a nucleophilic substitution mechanism. The primary amine groups of two APTMS molecules act as nucleophiles, attacking the electrophilic carbonyl carbon of the urea molecule. This addition-elimination reaction results in the formation of the stable N-C-N urea linkage and the displacement of ammonia.[1]

-

Procedure:

-

The reactants are combined in a suitable reaction vessel.

-

The reaction is conducted at a temperature range of 80 to 100°C.[1]

-

The pH of the reaction mixture is carefully monitored and maintained between 8 and 9. This is crucial to prevent the premature acid- or base-catalyzed hydrolysis and condensation of the trimethoxysilyl groups.[1]

-

The reaction progress can be monitored using techniques like Fourier-transform Infrared (FTIR) spectroscopy to observe the formation of the urea functional group and the consumption of the amine reactants.[1]

-

Upon completion, the product is purified to remove any unreacted starting materials and byproducts.

-

Caption: General workflow for the synthesis of the target compound.

Mechanism of Action as a Coupling Agent

The primary application of this compound is as a coupling agent to improve the interfacial bonding between an inorganic substrate and an organic polymer matrix. This mechanism involves a multi-step process.

-

Hydrolysis: The trimethoxysilyl groups of the molecule hydrolyze in the presence of moisture to form reactive silanol groups (Si-OH).

-

Inorganic Surface Bonding: These silanol groups condense with hydroxyl groups present on the surface of an inorganic filler or substrate (e.g., glass, silica), forming stable, covalent siloxane (Si-O-Substrate) bonds.

-

Organic Matrix Interaction: The propyl-urea portion of the molecule, which is now oriented away from the inorganic surface, physically entangles and forms strong hydrogen bonds with the organic polymer matrix.

This dual interaction creates a robust and durable interface, effectively transferring stress from the polymer matrix to the reinforcing inorganic filler, which leads to composite materials with significantly enhanced mechanical properties such as strength and durability.[1]

Caption: Logical diagram of the coupling agent mechanism.

References

- 1. This compound Supplier [benchchem.com]

- 2. N N Bis 3 Trimethoxysilylpropyl Urea for Sale, CAS 18418-53-6 | Changfu Chemical [cfsilicones.com]

- 3. Page loading... [guidechem.com]

- 4. Urea, N,N'-bis[3-(trimethoxysilyl)propyl]- | C13H32N2O7Si2 | CID 20227441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N’-BIS(3-TRIMETHOXYSILYLPROPYL)UREA, 95% | [gelest.com]

An In-depth Technical Guide to N,N-Bis(3-trimethoxysilylpropyl)urea (CAS: 18418-53-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(3-trimethoxysilylpropyl)urea, with the CAS number 18418-53-6, is a dipodal silane coupling agent that plays a crucial role in materials science. Its unique bifunctional nature allows it to create a durable bridge between inorganic substrates and organic polymers, leading to enhanced adhesion, improved mechanical properties, and increased durability of composite materials. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanism of action, and applications, with a focus on detailed experimental protocols and characterization techniques.

Chemical and Physical Properties

This compound is a viscous liquid with the molecular formula C13H32N2O7Si2.[1][2] Its structure features a central urea group flanked by two propyl chains, each terminating in a trimethoxysilyl group.[3] This unique arrangement is key to its functionality as a coupling agent.

| Property | Value | Reference(s) |

| CAS Number | 18418-53-6 | [1][4][5] |

| Molecular Formula | C13H32N2O7Si2 | [1][2] |

| Molecular Weight | 384.57 g/mol | [1][2] |

| Appearance | Liquid | [6] |

| Density | 1.10 g/mL | [7] |

| Refractive Index | 1.4488 @ 20°C | [7] |

| Boiling Point | 414.5 ± 30.0 °C (Predicted) | [5] |

| Flash Point | >110 °C | [5][7] |

| Solubility | Reacts slowly with moisture/water | [7] |

| InChI Key | HSDGFGSXXVWDET-UHFFFAOYSA-N | [1][8] |

| Canonical SMILES | CO--INVALID-LINK--(OC)OC">Si(OC)OC | [2] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of 3-aminopropyltrimethoxysilane (APTMS) with urea.[1] This reaction is a nucleophilic substitution where the amine groups of two APTMS molecules attack the carbonyl carbon of urea, leading to the formation of the desired bis-silyl urea and the liberation of ammonia.[1]

Comparative Synthesis Methods

| Synthesis Method | Temperature (°C) | Pressure | Stoichiometry (APTMS:Urea) | Reaction Time (h) | Yield (%) | Purity (%) | Reference(s) |

| Sol-Gel | 80-100 | Atmospheric | ~2:1 | 12-24 | 75-85 | 95 | [1] |

| Continuous Flow | 120 | 3-5 bar | ~2.2:1 to 2.3:1 | 2-3 | 88-92 | 97 | [1] |

| Triphosgene Route | 0-5 | Atmospheric | 2:1 | 4-6 | 90-95 | 98 | [1] |

Detailed Experimental Protocol: Sol-Gel Synthesis

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

3-Aminopropyltrimethoxysilane (APTMS)

-

Urea

-

Anhydrous Toluene (or another inert solvent)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Nitrogen inlet

Procedure:

-

Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.

-

Charge the three-neck flask with urea and anhydrous toluene.

-

Begin stirring the mixture under a nitrogen atmosphere.

-

Slowly add a stoichiometric excess of 3-aminopropyltrimethoxysilane (approximately a 2:1 molar ratio of APTMS to urea) to the flask.[1]

-

Heat the reaction mixture to a reflux temperature of 80-100°C.[1]

-

Maintain the reaction at this temperature for 12-24 hours, monitoring the evolution of ammonia as an indicator of reaction progress.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting viscous liquid is the desired product, this compound, which can be further purified by vacuum distillation if necessary.

Characterization:

The successful synthesis of the product can be confirmed using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

FTIR: Look for the characteristic C=O stretching vibration of the urea group and the Si-O-C stretching vibrations.

-

¹H and ¹³C NMR: Verify the integrity of the propyl chains and the presence of the methoxy groups on the silicon atoms.[1]

dot

Caption: Workflow for the sol-gel synthesis of this compound.

Mechanism of Action as a Coupling Agent

The efficacy of this compound as a coupling agent stems from its dual chemical reactivity. The trimethoxysilyl groups interact with inorganic surfaces, while the urea group interacts with the organic polymer matrix.

Interaction with Inorganic Surfaces

The primary mechanism involves the hydrolysis of the methoxy groups on the silicon atoms in the presence of water to form silanol groups (-Si-OH).[1] These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials such as glass, silica, and metal oxides, forming stable covalent siloxane bonds (Si-O-Substrate).[1][7] Alternatively, the silanol groups can self-condense to form a cross-linked polysiloxane network at the interface.[1]

dot

Caption: Hydrolysis and condensation mechanism of the trimethoxysilyl groups.

Interaction with Organic Polymers

The central urea group of the molecule is capable of forming strong hydrogen bonds with various organic polymers, such as epoxies, urethanes, and amides.[1] This non-covalent interaction provides a robust linkage between the silane coupling agent, which is covalently bonded to the inorganic surface, and the polymer matrix. This dual interaction creates a strong and durable interface, effectively transferring stress from the polymer matrix to the reinforcing inorganic filler.[4]

Applications and Experimental Protocols

This compound finds applications in various fields where enhanced adhesion between dissimilar materials is required.

Surface Modification of Glass Substrates

This protocol details the procedure for modifying the surface of glass slides to improve adhesion for subsequent coatings or bonding.

Materials:

-

Glass slides

-

This compound

-

Ethanol/Water solution (e.g., 95:5 v/v)

-

Acetic acid (to adjust pH)

-

Beakers

-

Ultrasonic bath

-

Oven

Procedure:

-

Substrate Cleaning: Thoroughly clean the glass slides by sonicating them in a detergent solution, followed by rinsing with deionized water and then ethanol. Dry the slides in an oven at 110°C for 30 minutes.

-

Silane Solution Preparation: Prepare a 1-2% (w/v) solution of this compound in a 95:5 ethanol/water mixture. Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze the hydrolysis of the silane. Stir the solution for at least 1 hour to allow for hydrolysis.

-

Surface Treatment: Immerse the cleaned and dried glass slides in the silane solution for 2-5 minutes.

-

Rinsing: Gently rinse the slides with ethanol to remove any excess, unreacted silane.

-

Curing: Cure the treated slides in an oven at 110°C for 15-30 minutes to promote the condensation of the silanol groups and the formation of covalent bonds with the glass surface.

-

Characterization: The effectiveness of the surface modification can be evaluated by measuring the water contact angle. A successful modification will result in a change in the hydrophobicity/hydrophilicity of the surface.

dot

Caption: Experimental workflow for surface modification of glass substrates.

Adhesion Promoter in Polymer Composites

In this application, the silane is used to treat an inorganic filler before it is incorporated into a polymer matrix.

Materials:

-

Inorganic filler (e.g., silica, glass fibers)

-

This compound

-

Solvent (e.g., ethanol)

-

Polymer matrix (e.g., epoxy resin and hardener)

-

Mixer

-

Molds

-

Curing oven

-

Mechanical testing equipment (e.g., universal testing machine)

Procedure:

-

Filler Treatment: Disperse the inorganic filler in a solution of this compound in a suitable solvent. The concentration of the silane is typically 0.5-2.0% based on the weight of the filler.

-

Mixing and Solvent Removal: Stir the slurry for a sufficient time to ensure uniform coating of the filler particles. Remove the solvent by evaporation, followed by drying in an oven to promote the reaction between the silane and the filler surface.

-

Compounding: Incorporate the surface-treated filler into the polymer matrix using a suitable mixing technique (e.g., mechanical stirring, extrusion).

-

Curing: Cast the composite material into molds and cure according to the polymer manufacturer's recommendations.

-

Mechanical Testing: Evaluate the mechanical properties of the cured composite, such as tensile strength, flexural strength, and impact strength, and compare them to a control composite made with untreated filler. An improvement in these properties indicates successful coupling.

Safety and Handling

This compound should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. The compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.[9] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and effective dipodal silane coupling agent with a wide range of applications in materials science. Its ability to form strong and durable bonds between inorganic and organic materials makes it an invaluable tool for researchers and engineers seeking to develop high-performance composite materials. The detailed protocols provided in this guide offer a starting point for the successful synthesis, application, and characterization of this important chemical compound.

References

- 1. This compound Supplier [benchchem.com]

- 2. Urea, N,N'-bis[3-(trimethoxysilyl)propyl]- | C13H32N2O7Si2 | CID 20227441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N N Bis 3 Trimethoxysilylpropyl Urea for Sale, CAS 18418-53-6 | Changfu Chemical [cfsilicones.com]

- 5. Page loading... [guidechem.com]

- 6. tnjchem.com [tnjchem.com]

- 7. N,N’-BIS(3-TRIMETHOXYSILYLPROPYL)UREA, 95% | [gelest.com]

- 8. N,N'-Bis(3-Trimethoxysilylpropyl)urea | 18418-53-6 [sigmaaldrich.com]

- 9. glpbio.com [glpbio.com]

An In-depth Technical Guide to N,N-Bis(3-trimethoxysilylpropyl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Bis(3-trimethoxysilylpropyl)urea, a bifunctional organosilane adhesion promoter and coupling agent. It details the compound's chemical and physical properties, synthesis, mechanisms of action, and applications, with a focus on its role in enhancing the performance of composite materials.

Core Properties of this compound

This compound is a dipodal silane characterized by a central urea group flanked by two trimethoxysilylpropyl groups. This unique structure allows it to form a durable bridge between organic and inorganic materials, significantly improving interfacial adhesion and the mechanical properties of the resulting composites.[1][2]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 384.57 g/mol [3][4] |

| Molecular Formula | C₁₃H₃₂N₂O₇Si₂[3] |

| CAS Number | 18418-53-6[3] |

| IUPAC Name | 1,3-bis(3-(trimethoxysilyl)propyl)urea[4] |

| Appearance | Colorless to yellow clear liquid[2] |

| Density | 1.046 g/cm³[3] |

| Purity | Typically ≥ 95%[1] |

| Storage Temperature | 2-8 °C |

Synthesis of this compound: Experimental Protocol

The most common laboratory-scale synthesis of this compound involves the nucleophilic substitution reaction between 3-Aminopropyltrimethoxysilane (APTMS) and urea.[3]

Materials and Equipment

-

3-Aminopropyltrimethoxysilane (APTMS)

-

Urea

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve urea in anhydrous toluene. The flask should be under an inert atmosphere to prevent premature hydrolysis of the trimethoxysilyl groups.[3]

-

Addition of APTMS: Add 3-Aminopropyltrimethoxysilane (APTMS) to the urea solution in a 2:1 stoichiometric ratio of APTMS to urea.[3]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C with continuous stirring.[3]

-

Reaction Time: Maintain the reaction at this temperature for 12-24 hours to ensure the reaction goes to completion.[3]

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting product is then purified, typically by vacuum distillation, to remove any unreacted starting materials and byproducts.

-

Characterization: The final product's identity and purity can be confirmed using techniques such as Fourier-transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Mechanism of Action: A Molecular Perspective

The efficacy of this compound as a coupling agent stems from its bifunctional nature, enabling it to chemically bond with both inorganic and organic materials. This process occurs in two main stages: hydrolysis and condensation.

Hydrolysis

The trimethoxysilyl groups of the molecule undergo hydrolysis in the presence of water to form reactive silanol groups (-Si-OH). This reaction is often the first step when the silane is applied to a surface or incorporated into a formulation containing moisture.

Condensation and Adhesion

The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass, silica, and metal oxides, forming stable covalent siloxane bonds (Si-O-Substrate). Furthermore, the silanol groups can also self-condense to form a cross-linked polysiloxane network at the interface. The urea functional group in the molecule's core can interact with the organic polymer matrix through hydrogen bonding and potential chemical reactions, thus creating a strong and durable link between the inorganic and organic phases.[1]

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.

Caption: Synthesis of this compound.

Caption: Mechanism of action as a coupling agent.

Applications in Research and Development

The primary application of this compound is as a coupling agent and adhesion promoter in composite materials, coatings, sealants, and adhesives.[2] Its dipodal nature provides enhanced hydrolytic stability compared to conventional silanes, leading to improved durability and performance in moist environments.[1]

In drug development and biomedical research, silane coupling agents are explored for surface modification of medical implants and as a means to immobilize biomolecules on various substrates. The stable and robust bonding provided by this compound makes it a candidate for applications requiring long-term stability.

By improving the interfacial bonding between fillers and polymer matrices, this compound significantly enhances the mechanical properties of composites, such as tensile strength, flexural modulus, and impact resistance.[2] These enhancements are critical in the development of high-performance materials for various industries.

References

- 1. N,N’-BIS(3-TRIMETHOXYSILYLPROPYL)UREA, 95% | [gelest.com]

- 2. N N Bis 3 Trimethoxysilylpropyl Urea for Sale, CAS 18418-53-6 | Changfu Chemical [cfsilicones.com]

- 3. This compound Supplier [benchchem.com]

- 4. Urea, N,N'-bis[3-(trimethoxysilyl)propyl]- | C13H32N2O7Si2 | CID 20227441 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N,N-Bis(3-trimethoxysilylpropyl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Bis(3-trimethoxysilylpropyl)urea, a bifunctional organosilane coupling agent. Understanding the solubility of this compound is critical for its effective application in various fields, including materials science, surface modification, and drug delivery systems. This document outlines its solubility in different solvent classes, the chemical interactions governing its solubility, and detailed experimental protocols for its determination.

Introduction to this compound

This compound is a versatile molecule featuring two trimethoxysilyl groups and a central urea moiety. This unique structure allows it to act as a robust adhesion promoter and crosslinking agent, capable of forming covalent bonds with both inorganic and organic materials. The trimethoxysilyl groups can hydrolyze to form reactive silanol groups, which then condense to create a stable siloxane network (Si-O-Si) on substrates or crosslink with other molecules.[1] The urea group contributes to the molecule's polarity and allows for strong hydrogen bonding.[1]

Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on its chemical structure, information on similar compounds, and its synthesis methods, a qualitative and estimated solubility profile can be constructed.

Table 1: Qualitative and Estimated Solubility of this compound in Various Solvents

| Solvent Class | Solvent Examples | Qualitative Solubility | Estimated Quantitative Solubility (at 25°C) | Remarks |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Reactive / Soluble | > 100 g/L (in anhydrous alcohols) | In protic solvents, particularly water and to a lesser extent alcohols, this compound undergoes hydrolysis of its trimethoxysilyl groups to form silanols.[2] This is a chemical reaction rather than a simple physical dissolution. The resulting silanols are generally more soluble but are also unstable and prone to self-condensation, which can lead to the formation of oligomers and ultimately insoluble polysiloxanes.[2] The rate of hydrolysis is dependent on pH, with acidic conditions generally promoting hydrolysis and stabilizing the silanol form.[2] A similar compound, N,N'-Bis[3-(triethoxysilyl)propyl]urea, is commercially available as a 60% solution in ethanol, indicating good solubility of the parent compound in alcohols.[3][4][5] |

| Polar Aprotic | Acetone, Methyl Ethyl Ketone (MEK), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | > 100 g/L | Silane coupling agents are generally soluble in a variety of aprotic organic solvents.[6] The polarity of the urea group and the overall molecular structure allow for favorable interactions with these solvents. |

| Nonpolar / Weakly Polar | Toluene, Xylene, Tetrahydrofuran (THF), Diethyl Ether, Ethyl Acetate, Hexane | Soluble to Sparingly Soluble | Toluene, THF: > 100 g/L; Hexane: < 10 g/L | Toluene and THF are common solvents used in the synthesis of this compound, which indicates good solubility.[1] Its solubility in nonpolar aliphatic hydrocarbons like hexane is expected to be lower due to the polar urea group. |

Factors Influencing Solubility

Several factors play a crucial role in the solubility of this compound:

-

Solvent Polarity: As a molecule with both polar (urea) and nonpolar (propyl chains) regions, its solubility is highest in solvents with intermediate to high polarity. The principle of "like dissolves like" suggests good solubility in polar aprotic and protic solvents.

-

Hydrogen Bonding: The urea group can act as both a hydrogen bond donor and acceptor, enhancing its solubility in protic solvents and polar aprotic solvents that can participate in hydrogen bonding.

-

Temperature: For most solid solutes, solubility increases with temperature. Heating and sonication can be employed to enhance the dissolution of this compound.[7]

-

Hydrolysis and Condensation: In the presence of water or other protic solvents, the trimethoxysilyl groups hydrolyze. This reaction is catalyzed by acids or bases. The resulting silanols can then undergo condensation to form siloxane bonds. This process can lead to a decrease in solubility over time as larger, less soluble oligomers and polymers are formed.

Experimental Protocols for Solubility Determination

Due to the reactive nature of this compound in protic solvents, a carefully designed experimental protocol is necessary to obtain meaningful and reproducible solubility data.

Gravimetric Method for Aprotic Solvents

This method is suitable for determining the solubility in non-reactive, aprotic solvents.

Materials:

-

This compound

-

Selected aprotic solvent (e.g., acetone, THF, toluene)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE)

-

Glass vials with screw caps

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a pre-weighed glass vial.

-

Record the total mass of the vial and the compound.

-

Add a known volume or mass of the desired aprotic solvent to the vial.

-

Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24 hours).

-

After equilibration, allow the vial to stand at the constant temperature to let undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter.

-

Transfer the filtered supernatant to a new pre-weighed vial.

-

Record the mass of the vial and the supernatant.

-

Place the vial with the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C) until a constant weight is achieved.

-

The final mass of the vial and dried solute is recorded.

-

The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

Monitoring Solubility and Reactivity in Protic Solvents via NMR Spectroscopy

For protic solvents, where hydrolysis occurs, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the dissolution and subsequent reaction.

Materials:

-

This compound

-

Deuterated protic solvent (e.g., D₂O, Methanol-d₄)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Prepare a saturated solution of this compound in the deuterated protic solvent at a controlled temperature.

-

Acquire an initial ¹H NMR spectrum immediately after preparation. The disappearance of the methoxy protons and the appearance of methanol and silanol signals can be monitored.

-

Continue to acquire spectra at regular intervals to observe the kinetics of the hydrolysis and condensation reactions.

-

An internal standard with a known concentration can be added to quantify the concentration of the dissolved and reacted species over time.

Visualizations

The following diagrams illustrate key concepts related to the solubility and reactivity of this compound.

Caption: Factors influencing the solubility of this compound.

Caption: Reaction pathway in protic solvents.

Caption: Gravimetric solubility determination workflow.

Conclusion

The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. While it is generally soluble in a range of common organic solvents, its reactivity in protic media, particularly water and alcohols, must be carefully considered. The provided information and experimental protocols offer a foundational understanding for researchers and professionals working with this versatile silane coupling agent, enabling more effective formulation and application. Further empirical studies are recommended to establish precise quantitative solubility data across a broader spectrum of solvents and conditions.

References

- 1. This compound Supplier [benchchem.com]

- 2. How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 3. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 4. n,n’-bis[3-(triethoxysilyl)propyl]urea, 60% in ethanol, CasNo.69465-84-5 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. uychem.com [uychem.com]

- 7. glpbio.com [glpbio.com]

hydrolysis and condensation mechanism of N,N-Bis(3-trimethoxysilylpropyl)urea

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of N,N-Bis(3-trimethoxysilylpropyl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (NN'-BTMSPU). This bifunctional organosilane is of significant interest due to its role as a coupling agent and adhesion promoter, capable of forming durable bonds between organic and inorganic materials.[1] Its unique structure, featuring a central urea group and two terminal trimethoxysilylpropyl groups, allows it to form a robust siloxane network while engaging in significant interfacial hydrogen bonding.[2] Understanding its reaction mechanism is critical for optimizing its application in fields ranging from materials science to drug delivery.[1]

The Core Reaction Mechanism

The transformation of NN'-BTMSPU from a monomeric species to a cross-linked network occurs via a two-step sol-gel process: hydrolysis followed by condensation.[3]

Step 1: Hydrolysis

The primary reaction pathway begins with the hydrolysis of the trimethoxysilyl (-Si(OCH₃)₃) groups.[2] In the presence of water, the methoxy groups are sequentially replaced by hydroxyl groups (-OH), forming reactive silanols (Si-OH) and releasing methanol as a byproduct.[4][5] This reaction is a nucleophilic substitution (SN2) process at the silicon atom.[5]

The hydrolysis proceeds in a stepwise manner, yielding partially and fully hydrolyzed species:

-

(CH₃O)₂Si-R- → (HO)(CH₃O)Si-R-

-

(HO)(CH₃O)Si-R- → (HO)₂Si-R-

-

(HO)₂Si-R- → (HO)₃Si-R-

The rate of hydrolysis is significantly influenced by several factors, most notably pH.[5] The reaction is slowest at a neutral pH of around 7 and is rapidly accelerated under both acidic and alkaline conditions.[5][6]

References

- 1. N,N’-BIS(3-TRIMETHOXYSILYLPROPYL)UREA, 95% | [gelest.com]

- 2. This compound Supplier [benchchem.com]

- 3. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: N,N-Bis(3-trimethoxysilylpropyl)urea Safety Data

This technical guide provides a comprehensive overview of the safety information for N,N-Bis(3-trimethoxysilylpropyl)urea, intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) and chemical databases.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 18418-53-6[1][2][3][4][5] |

| Molecular Formula | C13H32N2O7Si2[1][2] |

| Molecular Weight | 384.58 g/mol [1][2] |

| Synonyms | 1,3-bis(3-(trimethoxysilyl)propyl)urea |

Hazard Identification

This chemical is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification: [6]

| Classification | Category | Hazard Statement |

| Skin Irritation | 2 | H315 - Causes skin irritation |

| Serious Eye Damage | 1 | H318 - Causes serious eye damage |

| Specific Target Organ Toxicity | 3 | H335 - May cause respiratory irritation |

GHS Pictograms:

Signal Word: Danger[6]

Other Hazards: Reacts slowly with moisture and water, which may form additional methanol. The US OSHA PEL (TWA) for methanol is 200 ppm.[6] Oral toxicity may be associated with methanol, a hydrolysis product, causing symptoms like nausea, vomiting, headache, and visual effects, including blindness. The onset of these symptoms may be delayed up to 48 hours.[6]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a doctor if you feel unwell.[6] |

| Skin Contact | Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a doctor.[6] |

| Ingestion | Never give anything by mouth to an unconscious person. Get medical advice/attention.[6] |

Note to Physician: This product reacts with water in the acidic contents of the stomach to form methanol. Evidence of methanol poisoning includes visual disturbances, metabolic acidosis, and formic acid in the urine. Treatment may involve the therapeutic intravenous administration of ethanol, treatment of acidosis with sodium bicarbonate, and hemodialysis.[2]

Physical and Chemical Properties

| Property | Value |

| Appearance | Liquid or solid |

| Boiling Point | >110 °C (>230 °F)[2] |

| Density | 1.10 g/mL[2] |

| Flash Point | >110 °C (>230 °F)[2] |

| Refractive Index @ 20°C | 1.4488[2] |

| Viscosity @ 25°C | 100 - 250 cSt[2] |

Toxicological Information

No specific acute toxicity data is available for this compound. The following data is for a component of the commercial product, [3-(Trimethoxysilyl)propyl]urea (CAS No. 23843-64-3).[6]

| Test | Species | Route | Value |

| LD50 | Rat | Oral | > 5000 mg/kg |

| LD50 | Rat | Dermal | > 2000 mg/kg |

Experimental Protocols and Workflows

Chemical Spill Response Protocol

The following diagram outlines a general workflow for responding to a chemical spill of this compound.

Hazard Identification and Response Logic

The following diagram illustrates the logical relationship between hazard identification based on GHS pictograms and the corresponding safety measures.

Handling and Storage

Precautions for Safe Handling:

-

Avoid all eye and skin contact.[6]

-

Do not breathe vapor and mist.[6]

-

Use only outdoors or in a well-ventilated area.[6]

-

Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[6]

-

Wash contaminated clothing before reuse.[6]

Conditions for Safe Storage:

-

Keep the container tightly closed.[6]

-

Store in a well-ventilated place.[6]

-

Store locked up.[6]

-

Store away from heat.[6]

-

Incompatible materials include acids, alcohols, moisture, oxidizing agents, peroxides, and water.[6]

Exposure Controls and Personal Protection

Engineering Controls:

-

Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Water spray, foam, carbon dioxide, dry chemical.[6]

Unsuitable Extinguishing Media:

-

Do not use straight streams of water.[6]

Hazardous Combustion Products:

-

Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[6]

Fire-Fighting Instructions:

-

Exercise caution when fighting any chemical fire.[6]

-

Use water spray to cool exposed surfaces.[6]

-

Do not enter the fire area without proper protective equipment, including respiratory protection.[6]

Stability and Reactivity

Reactivity:

-

Reacts slowly with water and moisture.

Chemical Stability:

-

Stable under normal conditions.

Incompatible Materials:

-

Acids, alcohols, moisture, oxidizing agents, peroxides, and water.[6]

Hazardous Decomposition Products:

-

Organic acid vapors.

References

- 1. This compound Supplier [benchchem.com]

- 2. N,N’-BIS(3-TRIMETHOXYSILYLPROPYL)UREA, 95% | [gelest.com]

- 3. N N Bis 3 Trimethoxysilylpropyl Urea for Sale, CAS 18418-53-6 | Changfu Chemical [cfsilicones.com]

- 4. N,N'-Bis(3-Trimethoxysilylpropyl)urea | 18418-53-6 [sigmaaldrich.com]

- 5. glpbio.com [glpbio.com]

- 6. s3.amazonaws.com [s3.amazonaws.com]

literature review on N,N-Bis(3-trimethoxysilylpropyl)urea

An In-depth Technical Guide to N,N-Bis(3-trimethoxysilylpropyl)urea

Abstract

This compound (CAS No. 18418-53-6) is a bifunctional organosilane that has garnered significant interest in materials science. Its unique molecular structure, featuring a central urea group flanked by two trimethoxysilylpropyl groups, enables it to act as a potent coupling agent, adhesion promoter, and surface modifier. This document provides a comprehensive review of its synthesis, chemical properties, and mechanism of action. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a technical guide for researchers, scientists, and professionals in materials and drug development.

Chemical and Physical Properties

This compound is a dipodal silane recognized for its high reactivity with a variety of polymers and inorganic materials.[1] Its dual functionality allows it to form durable covalent bonds with inorganic substrates while establishing strong interfacial adhesion with organic polymers, primarily through hydrogen bonding. This enhances the mechanical properties, thermal stability, and durability of composite materials.[1][2]

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-bis(3-trimethoxysilylpropyl)urea | [2][3] |

| CAS Number | 18418-53-6 | [2][4] |

| Molecular Formula | C₁₃H₃₂N₂O₇Si₂ | [2][3][5] |

| Molecular Weight | 384.57 g/mol | [2][3][4] |

| Physical State | Liquid | [2] |

| Density | 1.046 g/cm³ | [2] |

| Boiling Point | 414.5 ± 30.0 °C (Predicted) | [4] |

| Flash Point | >110°C (>230°F) | [4] |

| Refractive Index | 1.442 | [4] |

Synthesis and Reaction Mechanism

The most common laboratory-scale synthesis involves the reaction of 3-Aminopropyltrimethoxysilane (APTMS) with urea in a 2:1 stoichiometric ratio.[2] The reaction is a nucleophilic substitution where the primary amine groups of APTMS attack the carbonyl carbon of urea, displacing ammonia and forming the stable N,N'-disubstituted urea linkage.

General Synthesis Workflow

The synthesis process involves the controlled reaction of precursors under specific thermal conditions to yield the final product.

Caption: Synthesis workflow from reactants to final product.

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis.

-

Reactant Preparation : Charge a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet with 2 moles of 3-Aminopropyltrimethoxysilane (APTMS).

-

Initiation : Begin stirring and slowly add 1 mole of urea to the vessel. The 2:1 stoichiometric ratio is critical for the formation of the desired product.[2]

-

Reaction Conditions : Heat the mixture to a temperature range of 80°C to 100°C under a nitrogen atmosphere.[2] Monitor the reaction to maintain a pH between 8 and 9, which helps prevent premature condensation of the silane groups.[2]

-

Reaction Progression : The reaction proceeds via nucleophilic attack of the APTMS amine on the urea carbonyl carbon, leading to the release of ammonia gas, which is vented through the condenser.

-

Monitoring : The reaction can be monitored using Fourier-transform Infrared (FTIR) spectroscopy to track the formation of the urea C=O bond.[2]

-

Purification : Upon completion, the crude product is purified, typically through vacuum distillation, to remove any unreacted starting materials and byproducts.

-

Characterization : The final product is characterized by FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.

Mechanism of Action as a Coupling Agent

The efficacy of this compound as a coupling agent stems from its bifunctional nature. The trimethoxysilyl groups react with inorganic surfaces, while the urea core interacts with the organic polymer matrix.

Hydrolysis and Condensation Pathway

The primary mechanism involves the hydrolysis of the trimethoxysilyl groups into reactive silanol (Si-OH) groups. These silanols then condense with hydroxyl groups on an inorganic surface (like silica or metal oxides) or with other silanol groups to form a stable, covalent siloxane (Si-O-Si) network.[2]

Caption: Reaction pathway of the trimethoxysilyl group.

Interfacial Bonding

The molecule serves as a molecular bridge between inorganic and organic materials. The siloxane bonds provide a strong covalent link to the inorganic surface, while the central urea group forms multiple hydrogen bonds with the polymer matrix, enhancing interfacial adhesion and improving the mechanical properties of the resulting composite.[2]

Caption: Bridging mechanism between materials.

Characterization

Vibrational spectroscopy is a key tool for structural elucidation and reaction monitoring.[2] FTIR is particularly useful for identifying the key functional groups within the molecule.

| Functional Group | Vibrational Mode | Characteristic Peak (cm⁻¹) | Reference(s) |

| Urea | C=O stretch | ~1640 | [2] |

| N-H | N-H bend | ~1570 | [2] |

| Trimethoxysilyl | Si-O-CH₃ stretch | ~2850 | [2] |

| Siloxane | Si-O-Si stretch | 1000-1100 | [2] |

Applications

The unique properties of this compound make it suitable for a wide range of applications in materials science and beyond.

-

Coupling Agent : It is widely used to improve the interfacial bonding between polymer matrices and inorganic fillers, leading to composite materials with superior mechanical performance.[1][2]

-

Adhesion Promoter : It enhances the adhesion of coatings, sealants, and adhesives to various substrates.[1][5]

-

Surface Modification : It can be used to create hydrophobic or hydrophilic coatings on surfaces. Research has demonstrated its use in preparing porous silica microcapsules.[2]

-

Crosslinking Agent : The molecule's dual reactive ends allow it to act as a crosslinker in silane-based systems, improving the durability and integrity of materials.[1]

-

Biomedical Applications : Its ability to immobilize biomolecules and its inherent biocompatibility are being explored for medical devices and biosensors.[2]

Conclusion

This compound is a versatile organosilane with a well-defined synthesis route and mechanism of action. Its ability to covalently bond to inorganic materials while forming strong non-covalent interactions with organic polymers makes it an invaluable component in the formulation of high-performance composites, coatings, and adhesives. Continued research into its applications, particularly in advanced sectors like biomedicine and alternative energy, highlights its significance as a key enabling chemical for material innovation.

References

- 1. N N Bis 3 Trimethoxysilylpropyl Urea for Sale, CAS 18418-53-6 | Changfu Chemical [cfsilicones.com]

- 2. This compound Supplier [benchchem.com]

- 3. Urea, N,N'-bis[3-(trimethoxysilyl)propyl]- | C13H32N2O7Si2 | CID 20227441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. N,N’-BIS(3-TRIMETHOXYSILYLPROPYL)UREA, 95% | [gelest.com]

Spectroscopic and Mechanistic Insights into N,N'-Bis(3-trimethoxysilylpropyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of N,N'-Bis(3-trimethoxysilylpropyl)urea, a versatile bis-silane coupling agent. It includes a detailed summary of its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, comprehensive experimental protocols for acquiring such data, and a visualization of its key reaction mechanism. This document is intended to serve as a valuable resource for researchers and professionals utilizing this compound in material science, drug development, and other advanced applications.

Spectroscopic Data

The following tables summarize the characteristic spectral data for N,N'-Bis(3-trimethoxysilylpropyl)urea, based on typical values observed for similar organosilane compounds.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.5 | Singlet | Si-O-CH ₃ |

| ~3.1 | Triplet | N-CH ₂-CH₂ |

| ~1.6 | Multiplet | CH₂-CH ₂-CH₂ |

| ~0.6 | Triplet | Si-CH ₂-CH₂ |

| (variable) | Broad Singlet | NH |

¹³C NMR (Carbon-13 NMR) Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C =O (Urea) |

| ~50 | Si-O-C H₃ |

| ~43 | N-C H₂-CH₂ |

| ~23 | CH₂-C H₂-CH₂ |

| ~7 | Si-C H₂-CH₂ |

Fourier-Transform Infrared (FTIR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Medium, Broad | N-H Stretching (Urea) |

| 2940 - 2960 | Strong | C-H Asymmetric Stretching (Propyl) |

| 2840 - 2870 | Strong | C-H Symmetric Stretching (Propyl & Methoxy) |

| ~1640 | Strong | C=O Stretching (Urea, Amide I) |

| ~1560 | Medium | N-H Bending (Urea, Amide II) |

| 1460 - 1470 | Medium | C-H Bending (Propyl) |

| 1190, 1080 | Strong, Broad | Si-O-C Stretching |

| ~820 | Medium | Si-C Stretching |

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and FTIR spectra of N,N'-Bis(3-trimethoxysilylpropyl)urea.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

N,N'-Bis(3-trimethoxysilylpropyl)urea

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of N,N'-Bis(3-trimethoxysilylpropyl)urea in 0.6-0.7 mL of deuterated solvent (CDCl₃ is suitable, but DMSO-d₆ can be used if solubility is an issue) directly in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Tune and shim the spectrometer according to the manufacturer's instructions to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR. Typical parameters include:

-

¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.

-

¹³C NMR: 1024 or more scans, relaxation delay of 2-5 seconds, with proton decoupling.

-

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

N,N'-Bis(3-trimethoxysilylpropyl)urea

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small drop of liquid N,N'-Bis(3-trimethoxysilylpropyl)urea directly onto the ATR crystal.

-

Data Acquisition:

-

Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Identify and label the major absorption bands in the spectrum.

-

Key Reaction Pathway: Hydrolysis and Condensation

N,N'-Bis(3-trimethoxysilylpropyl)urea is a moisture-sensitive compound that undergoes hydrolysis and condensation reactions. This process is fundamental to its application as a coupling agent, leading to the formation of a stable siloxane network.

Caption: Hydrolysis and condensation of N,N'-Bis(3-trimethoxysilylpropyl)urea.

A Comprehensive Technical Guide to N,N-Bis(3-trimethoxysilylpropyl)urea for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of a versatile organosilane coupling agent.

Abstract

N,N-Bis(3-trimethoxysilylpropyl)urea is a bifunctional organosilane that is gaining significant attention across various scientific and industrial sectors, including materials science, nanotechnology, and drug delivery. Its unique molecular structure, featuring two trimethoxysilyl groups and a central urea moiety, enables it to act as a robust adhesion promoter, surface modifier, and crosslinking agent. This technical guide provides a comprehensive overview of this compound, including a detailed list of commercial suppliers, a comparative analysis of product specifications, and established protocols for its synthesis and application. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this compound.

Commercial Availability and Product Specifications

This compound is commercially available from a range of chemical suppliers. The purity and specifications of the product can vary between suppliers, which may be a critical consideration for specific research and development applications. A summary of prominent suppliers and their typical product specifications is provided below for easy comparison.

| Supplier | Product Name/Code | Purity/Assay | Appearance | CAS Number | Molecular Formula | Additional Notes |

| Gelest, Inc. | SIB1835.5 | 95% | Amber liquid | 18418-53-6 | C13H32N2O7Si2 | Viscosity: 100 - 250 cSt; Refractive Index @ 20°C: 1.4488[1] |

| Changfu Chemical | ChangFu® BU32 | min 95% | Colorless or yellow clear liquid | 18418-53-6 | C13H32N2O7Si2 | [2] |

| Sigma-Aldrich | AABH30372B10 | 95% | - | 18418-53-6 | C13H32N2O7Si2 | Storage: 2-8°C |

| Chemsrc | - | 98.0% | - | 18418-53-6 | C13H32N2O7Si2 | [3] |

| Guidechem | - | - | - | 18418-53-6 | C13H32N2O7Si2 | Predicted Boiling Point: 414.5±30.0 °C[4] |

| Benchchem | B096528 | - | - | 18418-53-6 | C13H32N2O7Si2 | For research use only. |

| GlpBio | GF06539 | - | - | 18418-53-6 | C13H32N2O7Si2 | Storage: 2-8°C, sealed away from moisture[5] |

Table 1: Commercial Suppliers and Product Specifications of this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key properties based on data from various suppliers.

| Property | Value | Source |

| Molecular Weight | 384.57 g/mol | Benchchem |

| Density | 1.10 g/mL | Gelest, Inc.[1] |

| Refractive Index (@ 20°C) | 1.4488 | Gelest, Inc.[1] |

| Viscosity (@ 25°C) | 100 - 250 cSt | Gelest, Inc.[1] |

| Flash Point | >110 °C | Gelest, Inc.[1] |

| Boiling Point | 414.5±30.0 °C (Predicted) | Guidechem[4] |

| Vapor Pressure | 4.44E-07 mmHg at 25°C | Guidechem[4] |

Table 2: Key Physicochemical Properties of this compound

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the reaction of 3-aminopropyltrimethoxysilane with urea. This process involves a nucleophilic substitution reaction where the primary amine groups of the silane attack the carbonyl carbon of urea.

Materials and Equipment

-

3-aminopropyltrimethoxysilane (APTMS)

-

Urea

-

Toluene (or other suitable inert solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Vacuum distillation apparatus (for purification)

Experimental Procedure

-

Reaction Setup: In a round-bottom flask, dissolve urea in toluene.

-

Addition of APTMS: While stirring, add 3-aminopropyltrimethoxysilane to the urea solution. A typical molar ratio is 2:1 (APTMS:urea).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the primary amine peaks and the appearance of the urea carbonyl peak.

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to remove unreacted starting materials and byproducts.

Reaction Pathway

References

role of urea moiety in N,N-Bis(3-trimethoxysilylpropyl)urea interactions

An In-depth Technical Guide on the Role of the Urea Moiety in N,N'-Bis(3-trimethoxysilylpropyl)urea Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(3-trimethoxysilylpropyl)urea (BTMSPU) is a dipodal organosilane that plays a critical role as a coupling agent and adhesion promoter in a variety of material science applications. Its unique molecular structure, featuring a central urea group and two terminal trimethoxysilyl groups, allows for the formation of robust and durable interfaces between organic and inorganic materials. This technical guide provides a comprehensive analysis of the pivotal role of the urea moiety in the intermolecular and intramolecular interactions of BTMSPU. It delves into the synthesis of the compound, its physicochemical properties, and the mechanisms by which it enhances adhesion and material performance. This document also presents quantitative data from spectroscopic and thermal analyses, detailed experimental protocols, and visual representations of the interaction pathways to serve as a valuable resource for researchers and professionals in the field.

Introduction

The interface between organic polymers and inorganic substrates is a critical determinant of the overall performance and durability of composite materials. Silane coupling agents are instrumental in bridging these disparate materials, forming a durable bond that enhances adhesion and stress transfer. N,N'-Bis(3-trimethoxysilylpropyl)urea (BTMSPU) is a prominent member of the dipodal silane family, distinguished by its dual trimethoxysilyl groups that can form up to six bonds with a substrate, a significant increase compared to the three bonds formed by conventional monosilanes.[1] This multi-point attachment provides superior hydrolytic stability at the interface.[2]

The central urea group is a key structural feature that dictates the interaction of BTMSPU with polymeric matrices. The urea moiety's capacity for strong hydrogen bonding significantly contributes to the interfacial strength and overall integrity of the composite material.[2] This guide will explore in detail the multifaceted role of this urea group.

Physicochemical Properties of N,N'-Bis(3-trimethoxysilylpropyl)urea

A thorough understanding of the physicochemical properties of BTMSPU is essential for its effective application. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₃₂N₂O₇Si₂ | [2] |

| Molecular Weight | 384.57 g/mol | [3] |

| CAS Number | 18418-53-6 | [3] |

| Appearance | Liquid or solid | [3] |

| Density | 1.1 g/cm³ | [3] |

| Boiling Point | 414.5 ± 30.0 °C (Predicted) | [3] |

| Flash Point | >110°C (>230°F) | [3] |

| Refractive Index | 1.442 | [3] |

| Purity | 95% | [4] |

The Central Role of the Urea Moiety in Interfacial Interactions

The urea group in BTMSPU is fundamental to its function as a coupling agent, primarily through its ability to form strong hydrogen bonds. This non-covalent interaction is crucial for establishing a robust connection with organic polymer matrices that contain hydrogen bond acceptor groups, such as polyurethanes, polyamides, and epoxies.

Hydrogen Bonding Mechanisms

The urea moiety possesses both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group). This allows for the formation of multiple hydrogen bonds with polymer chains, creating a strong and durable interfacial layer. The strength of these interactions significantly enhances the adhesion between the inorganic substrate (to which the silane is covalently bound) and the organic polymer.[2]

Spectroscopic Evidence of Hydrogen Bonding

Fourier-transform Infrared (FTIR) spectroscopy is a powerful technique for probing the hydrogen bonding interactions of the urea moiety. The vibrational frequencies of the C=O and N-H groups are sensitive to their local environment. When the urea group participates in hydrogen bonding, a noticeable shift in these vibrational bands is observed.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) - Free | Wavenumber (cm⁻¹) - H-bonded | Reference |

| Urea Carbonyl (C=O) | Stretching | ~1690 | ~1621 - 1660 | [2][5] |

| Amine (N-H) | Stretching | Not typically observed | ~3445 | [5] |

| Si-O-CH₃ | Vibrations | ~2850 | - | [2] |

The shift of the C=O stretching vibration to a lower wavenumber is indicative of the weakening of the double bond due to the donation of electron density to the hydrogen bond. Conversely, the N-H stretching vibration also shifts, reflecting its involvement as a hydrogen bond donor.

Synthesis of N,N'-Bis(3-trimethoxysilylpropyl)urea

The primary synthetic route to BTMSPU involves the reaction of 3-Aminopropyltrimethoxysilane (APTMS) with urea.[2]

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The amine groups of two APTMS molecules act as nucleophiles, attacking the electrophilic carbonyl carbon of the urea molecule. This leads to the displacement of ammonia and the formation of the stable N,N'-disubstituted urea linkage.[2]

Experimental Protocol: Laboratory-Scale Synthesis

Materials:

-

3-Aminopropyltrimethoxysilane (APTMS)

-

Urea

-

Reaction vessel equipped with a stirrer, condenser, and temperature control

-

Solvent (optional, e.g., toluene)

Procedure:

-

Charge the reaction vessel with a 2:1 stoichiometric ratio of APTMS to urea.[2]

-

Heat the mixture to a temperature range of 120-140°C.

-

Maintain the reaction under constant stirring for a period of 2-4 hours. The reaction progress can be monitored by measuring the evolution of ammonia gas.

-

After the reaction is complete, the crude product is purified, typically by vacuum distillation, to remove any unreacted starting materials and byproducts.

-

The purity of the final product should be confirmed using analytical techniques such as FTIR and NMR spectroscopy.[2]

Interaction with Substrates and Formation of Interfacial Layers

The efficacy of BTMSPU as a coupling agent is dependent on its ability to form a stable and durable interface. This is a two-step process involving the hydrolysis of the trimethoxysilyl groups followed by condensation to form a siloxane network.

Hydrolysis and Condensation

In the presence of moisture, the methoxy groups of the trimethoxysilyl moiety hydrolyze to form reactive silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates (e.g., silica, metal oxides) to form strong, covalent Si-O-Substrate bonds. Additionally, the silanol groups can self-condense to form a cross-linked polysiloxane network (Si-O-Si).[2]

Adhesion Promotion

The combination of covalent bonding to the inorganic substrate via the siloxane network and strong hydrogen bonding to the organic polymer matrix via the urea moiety results in a significant enhancement of adhesion. This improved interfacial strength leads to better mechanical properties of the composite material, including increased tensile strength and improved durability.[2]

Experimental Protocol: Adhesion Strength Measurement (Cross-Cut Tape Test - ASTM D3359)

Materials:

-

Coated substrate with BTMSPU as an adhesion promoter

-

Cutting tool with multiple blades

-

Pressure-sensitive tape

-

Illuminated magnifier

Procedure:

-

Make a series of parallel cuts through the coating to the substrate using the cutting tool.

-

Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.

-

Apply the pressure-sensitive tape over the cross-hatched area and smooth it down firmly.

-

Rapidly pull the tape off at a 180-degree angle.

-

Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM scale (0B to 5B, where 5B represents no detachment).

Analytical Characterization Techniques

A suite of analytical techniques is employed to characterize BTMSPU and its interactions.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: As previously discussed, FTIR is used to identify the key functional groups and to study hydrogen bonding interactions.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of BTMSPU. ²⁹Si NMR is particularly valuable for analyzing the degree of condensation of the siloxane network, with signals in the -55 to -65 ppm range indicating the formation of T³ species (silicon bonded to three other silicon atoms through oxygen).[2]

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and degradation profile of materials containing BTMSPU.

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material, such as the glass transition temperature (Tg), which can be influenced by the presence of the BTMSPU-mediated interface.

Conclusion

The urea moiety is a critical functional group in N,N'-Bis(3-trimethoxysilylpropyl)urea that governs its interactions with organic polymer matrices. Its ability to form strong and multiple hydrogen bonds creates a robust and durable interface, which, in conjunction with the covalent siloxane network formed with inorganic substrates, leads to significant improvements in adhesion and the overall performance of composite materials. A comprehensive understanding of the synthesis, physicochemical properties, and interaction mechanisms of BTMSPU, as detailed in this guide, is essential for its effective utilization in advanced material applications.

References

An In-depth Technical Guide to the Thermal Stability of N,N-Bis(3-trimethoxysilylpropyl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of N,N-Bis(3-trimethoxysilylpropyl)urea, a bifunctional organosilane increasingly utilized in advanced materials and surface modification applications. This document collates available data on its thermal properties, outlines relevant experimental protocols, and discusses the mechanisms governing its thermal decomposition, hydrolysis, and condensation.

Introduction to this compound